molecular formula C12H14BrNO2 B13222251 Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate

Cat. No.: B13222251
M. Wt: 284.15 g/mol
InChI Key: KXGDFZBDHKTHEN-UHFFFAOYSA-N
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Description

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate is a synthetic organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a bromophenyl group, an amino group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromobenzylamine with methyl 2-bromo-2-methylpropanoate under basic conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-amino-2-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 1-amino-2-(4-fluorophenyl)-2-methylcyclopropane-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 1-amino-2-(4-methylphenyl)-2-methylcyclopropane-1-carboxylate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-11(7-12(11,14)10(15)16-2)8-3-5-9(13)6-4-8/h3-6H,7,14H2,1-2H3

InChI Key

KXGDFZBDHKTHEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C(=O)OC)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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